molecular formula C5H6F6O B7964970 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol

4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol

Cat. No.: B7964970
M. Wt: 196.09 g/mol
InChI Key: BMCZIDHFVZJITJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol is a fluorinated organic compound with the molecular formula C5H6F6O. This compound is characterized by the presence of both trifluoromethyl and trifluoro groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol typically involves the reaction of hydrogen fluoride (HF) with propionaldehyde (C3H4O). This reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving advanced techniques and equipment to handle the reactive nature of hydrogen fluoride.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different fluorinated derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones.

    Reduction: Formation of fluorinated alcohols.

    Substitution: Formation of various substituted fluorinated compounds.

Scientific Research Applications

4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl groups significantly influence the compound’s electronic properties, making it a strong electrophile. This allows it to participate in various chemical reactions, altering the activity of enzymes and other proteins in biological systems .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2-methyl-1-butanol
  • 4,4,4-Trifluoro-2-butanone
  • 1-amino-4,4,4-trifluoro-butan-2-ol
  • 4,4,4-Trifluoro-1-butanol

Comparison: 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol is unique due to the presence of both trifluoromethyl and trifluoro groups, which enhance its reactivity and stability compared to similar compounds. This dual fluorination makes it particularly valuable in applications requiring high chemical stability and reactivity .

Properties

IUPAC Name

4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O/c6-4(7,8)1-3(2-12)5(9,10)11/h3,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZIDHFVZJITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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